![molecular formula C5H13Cl2N B3048562 5-Chloropentylamine hydrochloride CAS No. 1745-60-4](/img/structure/B3048562.png)
5-Chloropentylamine hydrochloride
Overview
Description
5-Chloropentylamine hydrochloride, also known as 1-(5-chloropentyl)guanidine hydrochloride, is a chemical compound that belongs to the class of guanidine derivatives. It is an important intermediate compound in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 5-Chloropentylamine hydrochloride is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloropentylamine hydrochloride can modulate the levels of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Chloropentylamine hydrochloride in lab experiments is its high purity and stability. However, its high cost and limited availability can be a limiting factor for its use in large-scale experiments.
Future Directions
There are several potential future directions for the use of 5-Chloropentylamine hydrochloride in scientific research. These include its use as a therapeutic agent for various neurodegenerative diseases, as well as its potential applications in the field of agriculture as an agrochemical. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Scientific Research Applications
5-Chloropentylamine hydrochloride has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-chloropentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGNWPTOBCQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596771 | |
Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentylamine hydrochloride | |
CAS RN |
1745-60-4 | |
Record name | 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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